

## Application Notes and Protocols: Dry Powder Inhaler Formulation of Navafenterol

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Navafenterol** (also known as AZD8871) is a novel, single-molecule therapeutic agent under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] It functions as a muscarinic antagonist and β2-adrenergic agonist (MABA), offering dual bronchodilator effects in a single molecule.[3][4] This approach simplifies treatment regimens and may offer advantages over combination therapies using separate drug entities.[5] **Navafenterol** is administered via a dry powder inhaler (DPI), specifically the Genuair®/Pressair® device, a breath-actuated, multi-dose DPI.[6][7]

These application notes provide a detailed overview of the formulation principles, manufacturing considerations, and analytical protocols relevant to the development of a **Navafenterol** dry powder inhaler. The information is intended to guide researchers and drug development professionals in this specialized field.

## **Mechanism of Action: Dual Signaling Pathway**

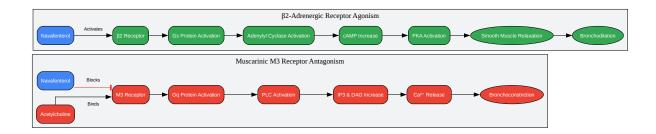
**Navafenterol** exerts its therapeutic effect through two distinct signaling pathways in the airway smooth muscle cells:

 Muscarinic M3 Receptor Antagonism: Navafenterol blocks the action of acetylcholine at M3 receptors, preventing the Gq protein-mediated signaling cascade that leads to



bronchoconstriction.

 β2-Adrenergic Receptor Agonism: Navafenterol stimulates β2-adrenergic receptors, activating the Gs protein-mediated pathway, which results in smooth muscle relaxation and bronchodilation.[3][4]



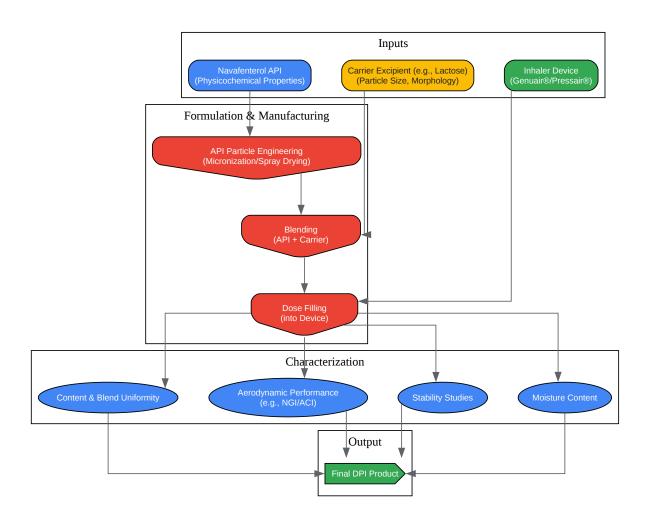
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Figure 1: Dual signaling pathway of Navafenterol.

# Experimental Workflow for DPI Formulation Development

The development of a carrier-based DPI formulation for a potent molecule like **Navafenterol** follows a structured workflow. This process begins with the characterization of the active pharmaceutical ingredient (API) and excipients and progresses through formulation, manufacturing, and extensive in-vitro characterization to ensure optimal aerodynamic performance and stability.





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**Figure 2:** Experimental workflow for DPI formulation.

### **Data Presentation**



## **Clinical Efficacy of Navafenterol DPI**

The following tables summarize key efficacy data from clinical trials of inhaled **Navafenterol** in patients with COPD.

Table 1: Change from Baseline in Trough FEV1 (Forced Expiratory Volume in 1 second)

Treatmen t Group	Dose	N	Mean Change from Baseline (L)	95% Confiden ce Interval	p-value (vs. Placebo)	Citation
Navafenter ol	400 μg	28	0.111	0.059, 0.163	< 0.0001	[5]
Navafenter ol	1800 μg	28	0.210	0.156, 0.264	< 0.0001	[5]
Navafenter ol	600 μg	73	0.202	-	< 0.0001	[8]
Placebo	-	28	-	-	-	[5]
Indacaterol	150 μg	28	0.141	-	< 0.0001	[5]
Tiotropium	18 μg	28	0.145	-	< 0.0001	[5]
Umeclidini um/Vilanter ol	62.5/25 μg	73	-	-	-	[8]

Table 2: Change from Baseline in Peak FEV1



Treatmen t Group	Dose	N	Mean Change from Baseline (L)	95% Confiden ce Interval	p-value (vs. Placebo)	Citation
Navafenter ol	600 μg	73	0.388	0.329, 0.447	< 0.0001	[8]
Umeclidini um/Vilanter ol	62.5/25 μg	73	0.326	0.226, 0.385	< 0.0001	[8]

### **Illustrative Formulation and Performance Data**

Specific formulation details for the **Navafenterol** DPI are not publicly available. The following tables present typical parameters and illustrative data for a carrier-based DPI formulation.

Table 3: Illustrative Navafenterol DPI Formulation

Component	Grade	Function	Concentration (w/w)
Navafenterol	Micronized API	Active Pharmaceutical Ingredient	1 - 5%
Lactose Monohydrate	Inhalation Grade	Coarse Carrier	95 - 99%

Table 4: Illustrative Aerodynamic Particle Size Distribution Data



Parameter	Specification	Illustrative Result
Emitted Dose (μg)	Report	580 μg
Mass Median Aerodynamic Diameter (MMAD) (μm)	1.0 - 5.0	2.5 μm
Geometric Standard Deviation (GSD)	< 2.5	1.8
Fine Particle Fraction (FPF) (% of Emitted Dose)	> 15%	35%

## **Experimental Protocols**Protocol 1: API Particle Engineering by Micronization

Objective: To reduce the particle size of **Navafenterol** API to the respirable range (typically 1-5  $\mu$ m) using jet milling.

#### Materials and Equipment:

- Navafenterol API
- Jet mill (e.g., spiral jet mill)
- High-pressure nitrogen gas
- Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
- Microscope (for morphology assessment)

#### Procedure:

- Preparation: Ensure the jet mill and collection system are clean and dry.
- Milling Parameters: Set the grinding and feeding pressures of the nitrogen gas according to preliminary optimization studies.



- Milling: Introduce the Navafenterol API into the jet mill at a controlled feed rate. The highvelocity gas creates particle-on-particle collisions, reducing the particle size.
- Collection: Collect the micronized powder from the cyclone separator.
- Particle Size Analysis:
  - Disperse a small sample of the micronized powder in a suitable non-solvent.
  - Analyze the particle size distribution using a laser diffraction analyzer to determine parameters such as Dv10, Dv50, and Dv90.
- Morphology Assessment: Examine the milled particles under a microscope to assess their shape and check for signs of aggregation.

## **Protocol 2: Formulation by Blending**

Objective: To prepare a homogeneous blend of micronized **Navafenterol** with a lactose carrier.

Materials and Equipment:

- Micronized Navafenterol
- Inhalation-grade lactose monohydrate
- Low-shear blender (e.g., Turbula® mixer)
- Sieves
- Analytical balance

#### Procedure:

- Sieving: Pass both the micronized Navafenterol and the lactose carrier through appropriate sieves to break up any large agglomerates.
- Weighing: Accurately weigh the required amounts of Navafenterol and lactose to achieve the target drug loading.



#### · Blending:

- Employ a geometric dilution method for blending, especially for low-dose formulations.
- Add the Navafenterol to an approximately equal amount of lactose in the blender and mix for a defined period.
- Sequentially add more lactose in geometric proportions, with mixing at each step, until all the lactose has been incorporated.
- Continue blending for a predetermined time to ensure homogeneity.
- Blend Uniformity Analysis:
  - Collect multiple samples from different locations within the blender.
  - Assay the drug content of each sample using a validated analytical method (e.g., HPLC).
  - Calculate the mean drug content and the relative standard deviation (RSD) to assess blend uniformity. The RSD should typically be less than 5%.

### **Protocol 3: In-Vitro Aerodynamic Performance Testing**

Objective: To characterize the aerodynamic particle size distribution of the **Navafenterol** DPI formulation using a cascade impactor.

Materials and Equipment:

- Navafenterol DPI device (e.g., Genuair®/Pressair®)
- Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
- Vacuum pump
- Flow meter
- Validated HPLC method for drug quantification

Procedure:

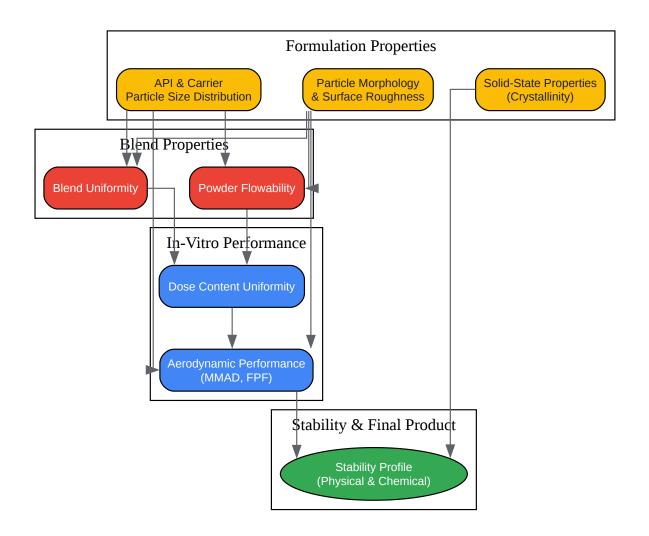


- Impactor Preparation:
  - Coat the collection surfaces of the impactor stages with a suitable solvent (e.g., silicone) to prevent particle bounce.
  - Assemble the impactor and connect it to the vacuum pump.
- Flow Rate Calibration: Set and calibrate the airflow rate through the impactor to a specified value (e.g., 60 L/min).
- · Dose Actuation:
  - Load the DPI device.
  - Connect the device to the impactor's induction port.
  - Actuate the vacuum pump for a specific duration to draw the powder from the inhaler into the impactor.
- Sample Recovery:
  - Disassemble the impactor.
  - Rinse each stage and the induction port with a known volume of a suitable solvent to recover the deposited drug.
- Drug Quantification:
  - Analyze the drug concentration in each sample using a validated HPLC method.
- Data Analysis:
  - Calculate the mass of drug deposited on each stage.
  - Determine the Emitted Dose, Fine Particle Dose (FPD), Fine Particle Fraction (FPF), Mass
    Median Aerodynamic Diameter (MMAD), and Geometric Standard Deviation (GSD).



# Characterization of a DPI Formulation: Logical Relationships

The successful characterization of a DPI formulation involves a series of interconnected analyses that build upon each other to ensure product quality and performance. The relationships between these characterization steps are crucial for a comprehensive understanding of the formulation.



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**Figure 3:** Logical relationships in DPI characterization.



#### Conclusion

The development of a dry powder inhaler formulation for a potent, dual-acting molecule like **Navafenterol** requires a comprehensive and systematic approach. Careful control of API particle properties, selection of appropriate excipients, and optimization of the manufacturing process are critical to achieving a stable product with the desired aerodynamic performance. The protocols and information provided herein offer a foundational guide for researchers and developers working on similar inhaled therapies. Further optimization and validation will be necessary to meet all regulatory requirements for a final medicinal product.

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